1-硫代-β-D-半乳糖钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

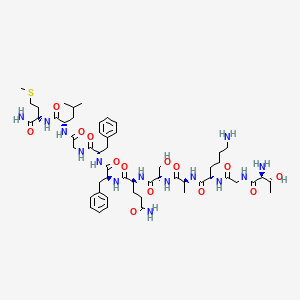

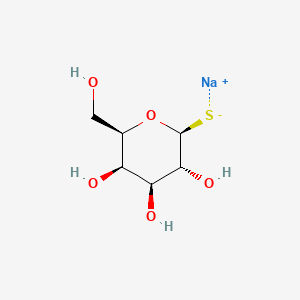

Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate, also known as Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate, is a useful research compound. Its molecular formula is C6H12NaO5S and its molecular weight is 219.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

硫醇-迈克尔加成反应

1-硫代-β-D-葡萄糖中的硫醇基团允许多种化学反应,包括硫醇-迈克尔加成反应 . 这种反应是材料化学中的一种强大工具,可以创造复杂的结构和材料 .

聚合

1-硫代-β-D-葡萄糖可用于聚合过程 . 该化合物中的硫醇基团可以与其他分子反应形成聚合物,这些聚合物在材料科学和生物技术等各个领域具有广泛的应用 .

分析和诊断程序

1-硫代-β-D-葡萄糖可以用锝-99m标记,用于分析和诊断程序 . 这使其成为医学成像和诊断中的一种宝贵工具 .

葡萄糖氧化酶的底物

1-硫代-β-D-葡萄糖可用作葡萄糖氧化酶的底物 . 这导致产生1-硫代-β-D-葡萄糖酸 , 该化合物在生物化学和分子生物学中具有潜在的应用。

细胞摄取的载体分子

1-硫代-β-D-葡萄糖通常用作细胞摄取标记物、聚合物和纳米粒子的载体分子 . 这使其成为细胞生物学和药物递送系统中的一种有用工具

作用机制

Target of Action

It’s known that thioglycosides, such as 1-thio-beta-d-galactose sodium salt, are often used in research due to their ability to form hydrophilic self-assembled monolayers with metal .

Mode of Action

1-Thio-beta-D-galactose Sodium Salt interacts with its targets by forming a hydrophilic self-assembled monolayer with metal . This interaction stabilizes the lipid bilayer and protects proteins from denaturation .

Biochemical Pathways

The compound’s ability to stabilize lipid bilayers and protect proteins from denaturation suggests it may influence pathways involving membrane-bound proteins or lipid-mediated signaling .

Result of Action

The molecular and cellular effects of 1-Thio-beta-D-galactose Sodium Salt’s action are largely dependent on its role in stabilizing lipid bilayers and protecting proteins from denaturation . This could potentially maintain the integrity of cellular structures and functions under various conditions.

Action Environment

The action, efficacy, and stability of 1-Thio-beta-D-galactose Sodium Salt can be influenced by various environmental factors. For instance, the presence of metal ions could enhance its ability to form hydrophilic self-assembled monolayers .

生化分析

Biochemical Properties

1-Thio-beta-D-galactose sodium salt plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism. This compound interacts with various enzymes, such as beta-galactosidase, which hydrolyzes the glycosidic bond in beta-galactosides. The interaction between 1-Thio-beta-D-galactose sodium salt and beta-galactosidase is crucial for understanding the enzyme’s mechanism and its role in metabolic pathways .

Cellular Effects

1-Thio-beta-D-galactose sodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the function of cells by altering the activity of enzymes involved in carbohydrate metabolism. For example, it can modulate the activity of beta-galactosidase, leading to changes in the levels of galactose and its derivatives within the cell .

Molecular Mechanism

The molecular mechanism of 1-Thio-beta-D-galactose sodium salt involves its interaction with specific enzymes and proteins. This compound binds to the active site of beta-galactosidase, inhibiting its activity and preventing the hydrolysis of beta-galactosides. This inhibition can lead to changes in the levels of galactose and its derivatives, affecting various metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Thio-beta-D-galactose sodium salt can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, 1-Thio-beta-D-galactose sodium salt may degrade, leading to a decrease in its effectiveness and potential changes in its impact on cellular function .

Dosage Effects in Animal Models

The effects of 1-Thio-beta-D-galactose sodium salt can vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. High doses of 1-Thio-beta-D-galactose sodium salt may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

1-Thio-beta-D-galactose sodium salt is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. This compound interacts with enzymes such as beta-galactosidase, influencing the hydrolysis of beta-galactosides and the subsequent production of galactose and its derivatives. These interactions can affect metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of 1-Thio-beta-D-galactose sodium salt within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, leading to its accumulation in certain cellular compartments. The distribution of 1-Thio-beta-D-galactose sodium salt can affect its activity and function within the cell .

Subcellular Localization

1-Thio-beta-D-galactose sodium salt is localized within specific subcellular compartments, where it exerts its effects on enzyme activity and metabolic pathways. The localization of this compound can be influenced by targeting signals and post-translational modifications, directing it to specific organelles or cellular compartments. The subcellular localization of 1-Thio-beta-D-galactose sodium salt is crucial for its activity and function within the cell .

属性

CAS 编号 |

42891-22-5 |

|---|---|

分子式 |

C6H12NaO5S |

分子量 |

219.21 g/mol |

IUPAC 名称 |

sodium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

InChI |

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/t2-,3+,4+,5-,6+;/m1./s1 |

InChI 键 |

BHHKGFGJKMSQDZ-QEQWBAOXSA-N |

SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |

手性 SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O.[Na] |

规范 SMILES |

C(C1C(C(C(C(O1)S)O)O)O)O.[Na] |

同义词 |

1-Τhio-β-D-galactopyranose Μonosodium Salt; (β-D-Galactopyranosylthio)sodium; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

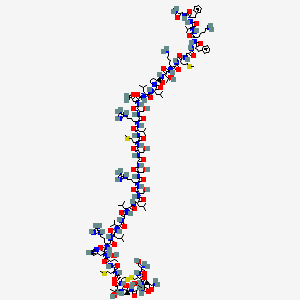

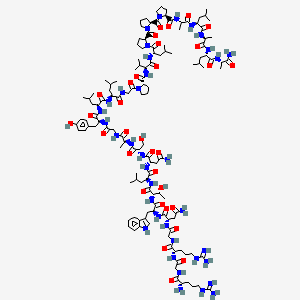

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)